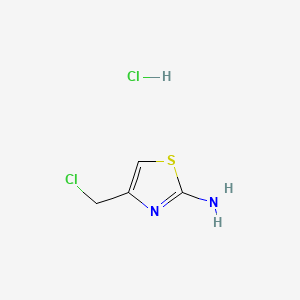

2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through different methods. For instance, a two-step synthesis of 2-substituted-4-chloromethylthiazoles from thioamides and 1,3-dichloroacetone is reported, involving cyclization and dehydration steps . Another synthesis approach involves the reaction of 1-p-methylbenzoyl-3-phenylaminothiourea with 1,3-dichloroacetone to produce 4-chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole . These methods highlight the versatility of thiazole chemistry and the ability to introduce various substituents onto the thiazole ring.

Molecular Structure Analysis

The molecular and crystal structures of thiazole derivatives have been analyzed using experimental methods such as X-ray diffraction and supported by theoretical calculations like density functional theory (DFT). For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined and compared with DFT calculations, showing good agreement between experimental and theoretical data . Similarly, the structure of a novel hydrazone derivative was elucidated using X-ray diffraction and DFT, providing insights into the molecular geometry and vibrational frequencies .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including substitution reactions. The chlorine atom in 3-chloromethyl-2(3H)-benzothiazolones can be substituted by different nucleophiles, such as potassium acetate and sodium azide, to yield various products . These reactions demonstrate the reactivity of the chloromethyl group in thiazole compounds and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, the ligand 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole and its metal complexes exhibit specific spectroscopic features and thermal behavior, suggesting octahedral coordination geometry . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, have been analyzed for these compounds, providing insights into their reactivity and potential applications as nonlinear optical (NLO) materials .

Aplicaciones Científicas De Investigación

Application 1: Synthesis of Thiazoline and Thiazole Derivatives

- Summary of the Application : Thiazolines and thiazoles are integral parts of numerous natural products, drugs, and many useful molecules such as ligands for metal catalysis . They are efficiently synthesized using readily available and inexpensive substrates .

- Methods of Application : The synthesis of thiazolines and thiazoles involves a common synthetic protocol. The reaction conditions are mild and pure products are obtained without work-up and column purification .

- Results or Outcomes : This method has led to the efficient synthesis of novel molecules. These molecules show a wide range of biological activities such as anticancer, antimicrobial, antimalarial, anti-tuberculosis, neurotoxic, and many other useful properties .

Application 2: Biological Applications of Thiazolidine Derivatives

- Summary of the Application : Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .

- Methods of Application : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .

- Results or Outcomes : The presence of sulfur enhances their pharmacological properties, and, therefore, they are used as vehicles in the synthesis of valuable organic combinations .

Application 3: Thiazole-Based Efficient Solar Cells and Organic Semiconductors

- Summary of the Application : Thiazole-based compounds have been receiving attention in recent years for their potential use in efficient solar cells and organic semiconductors .

- Methods of Application : The synthesis of these compounds involves a common synthetic protocol. The reaction conditions are mild and pure products are obtained without work-up and column purification .

- Results or Outcomes : Thiazole-based efficient solar cells and organic semiconductors have shown promising results in recent years .

Application 4: Asymmetric Catalysis

- Summary of the Application : Thiazoline derivatives have received recent attention in organic synthesis and asymmetric catalysis as ligands .

- Methods of Application : The synthesis of these compounds involves a common synthetic protocol. The reaction conditions are mild and pure products are obtained without work-up and column purification .

- Results or Outcomes : This method has led to the efficient synthesis of novel molecules. These molecules show a wide range of biological activities .

Propiedades

IUPAC Name |

4-(chloromethyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S.ClH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAKJOWVEDTHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59608-97-8 | |

| Record name | 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59608-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0069339 | |

| Record name | 2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride | |

CAS RN |

60090-58-6, 59608-97-8 | |

| Record name | 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60090-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059608978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59608-97-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-1,3-thiazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

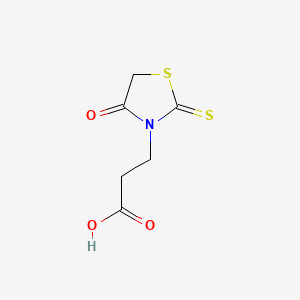

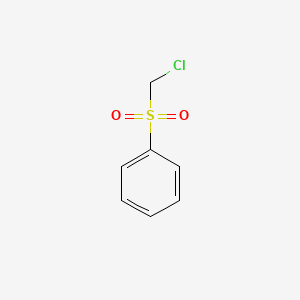

Synthesis routes and methods I

Procedure details

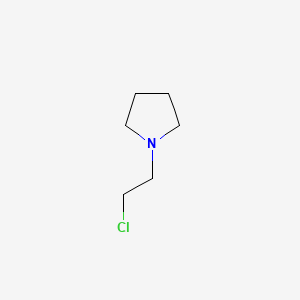

Synthesis routes and methods II

Procedure details

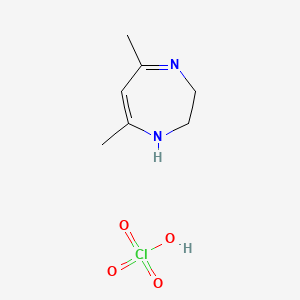

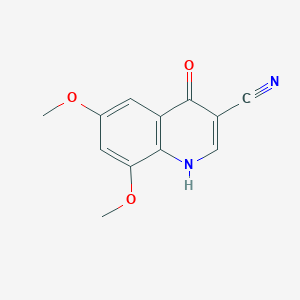

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.